molecular formula C17H23N5OS B6430573 N4,N4-dimethyl-N6-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]pyrimidine-4,6-diamine CAS No. 2202295-72-3

N4,N4-dimethyl-N6-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]pyrimidine-4,6-diamine

Cat. No.: B6430573
CAS No.: 2202295-72-3
M. Wt: 345.5 g/mol
InChI Key: HTSQNLIRGCXDEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4,N4-Dimethyl-N6-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]pyrimidine-4,6-diamine is a pyrimidine diamine derivative with distinct substituents at the N4 and N6 positions. The N4 position bears two methyl groups, while the N6 is linked to a piperidin-4-yl group functionalized with a 4-methylthiophene-2-carbonyl moiety.

Properties

IUPAC Name

[4-[[6-(dimethylamino)pyrimidin-4-yl]amino]piperidin-1-yl]-(4-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5OS/c1-12-8-14(24-10-12)17(23)22-6-4-13(5-7-22)20-15-9-16(21(2)3)19-11-18-15/h8-11,13H,4-7H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSQNLIRGCXDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCC(CC2)NC3=CC(=NC=N3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N4,N4-dimethyl-N6-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]pyrimidine-4,6-diamine is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with various functional groups, which contribute to its biological activity. The chemical structure can be represented as follows:

  • Molecular Formula : C_{15}H_{20}N_{4}OS
  • Molecular Weight : 304.41 g/mol
  • LogP : 3.5 (indicating moderate lipophilicity)

This compound operates primarily through inhibition of specific enzymes and pathways:

  • Kinase Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, which are crucial in regulating the cell cycle and transcriptional control. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
  • Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties, particularly against HIV-1, by interfering with viral replication mechanisms .

Therapeutic Applications

Based on its biological activity, potential therapeutic applications include:

  • Cancer Treatment : Due to its ability to inhibit CDKs, it may serve as a candidate for developing anti-cancer therapies.
  • Antiviral Therapy : Its antiviral properties could be explored for treating viral infections, particularly HIV.

Study 1: Inhibition of CDK2 and CDK9

A study demonstrated that this compound significantly inhibited CDK2 and CDK9 with IC50 values of 0.004 μM and 0.009 μM respectively. This resulted in effective G2/M cell cycle arrest in HCT116 cancer cell lines .

CompoundCDK2 IC50 (μM)CDK9 IC50 (μM)
N4,N4-dimethyl...0.0040.009

Study 2: Antiviral Evaluation

In another investigation focusing on the antiviral properties of various piperidine derivatives, the compound was evaluated for its efficacy against HIV-1. The results indicated a promising reduction in viral load in treated cells compared to controls .

Comparison with Similar Compounds

N4,N4-Dimethyl-N6-(piperidin-4-yl)pyrimidine-4,6-diamine Hydrochloride

  • CAS No.: 1185320-13-1 .
  • Structure : Lacks the 4-methylthiophene-2-carbonyl group on the piperidine ring.
  • Properties : The hydrochloride salt enhances aqueous solubility compared to the free base.
  • Applications : Used in medicinal chemistry (e.g., as a kinase inhibitor intermediate) .
  • Key Difference : Absence of the thiophene-carbonyl moiety reduces lipophilicity (predicted logP lower than the target compound) and alters target binding specificity.

N6-(4-Aminophenyl)-2,N4,N4-trimethylpyrimidine-4,6-diamine

  • CAS No.: 1706419-07-9 .
  • Molecular Formula : C13H17N5; Molar Mass : 243.31 g/mol.
  • Substituents: N6 features a 4-aminophenyl group; position 2 has a methyl group.
  • Physicochemical Properties :
    • Density: 1.225 g/cm³ (predicted).
    • pKa: 6.29 (predicted) .
  • The lower molar mass (243.31 vs. ~350–400 g/mol for the target) suggests reduced steric hindrance.

N4,N6-Dimethyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine

  • Structure : Nitro and phenyl groups at positions 4, 5, and 6 .
  • Crystal Data : Dihedral angles between pyrimidine and phenyl rings (44.05–71.39°) indicate significant steric distortion .
  • The diphenyl substitution may reduce solubility (higher logP).

N4,N4-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine

  • CAS No.: 84890-64-2 .
  • Substituents : Methylthio group at position 2.
  • Key Difference : The methylthio group introduces sulfur-mediated hydrophobic interactions, contrasting with the target’s thiophene-carbonyl-piperidine system. The simpler structure (molar mass ~183 g/mol) lacks the piperidine ring’s conformational flexibility.

Pyrazolo[3,4-d]pyrimidine-4,6-diamine Derivatives

  • Example 1 : N4,N6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS 6288-91-1)
    • Molecular Formula : C7H10N6; Molar Mass : 178.19 g/mol.
    • Properties : Boiling point 464.2°C; density 1.479 g/cm³; PSA 78.52 Ų .
  • Example 2 : N4,N6-Bis(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CID 223753)
    • Substituents : Bis(3-chlorophenyl) groups; methyl on pyrazole .
  • Comparison : The pyrazolo[3,4-d]pyrimidine core differs electronically from the target’s pyrimidine scaffold. Chlorophenyl groups enhance halogen bonding but reduce solubility compared to the target’s thiophene.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.